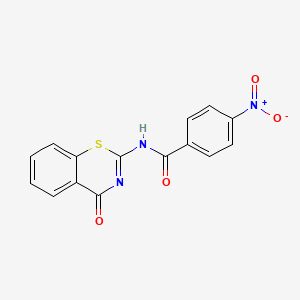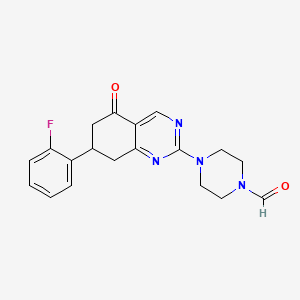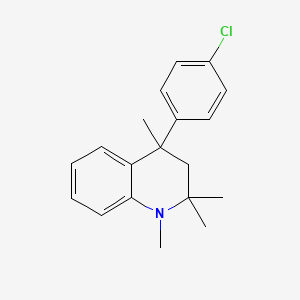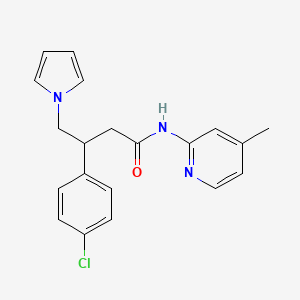![molecular formula C20H19ClN4O4 B11030605 ethyl 7-{(E)-2-[(4-chlorophenyl)amino]ethenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11030605.png)
ethyl 7-{(E)-2-[(4-chlorophenyl)amino]ethenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a chlorinated aniline group and a vinyl linkage, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-chlorobenzaldehyde with ethyl acetoacetate under basic conditions to form the intermediate compound. This intermediate then undergoes cyclization with urea or thiourea to form the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the coupling reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogenation over palladium catalysts or using sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂/Pd-C or NaBH₄ in ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell proliferation pathways.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting signaling pathways essential for cell growth and survival. This inhibition can lead to apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(3-Chloroanilino)-3-isopropylpyrazolo[4,3-d]pyrimidine
- 7-(3-Hydroxy-4-methoxybenzyl)-amino-3-isopropylpyrazolo[4,3-d]pyrimidine
Uniqueness
ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific vinyl linkage and chlorinated aniline group, which confer distinct chemical reactivity and biological activity compared to other pyrido[2,3-d]pyrimidine derivatives .
Propiedades
Fórmula molecular |
C20H19ClN4O4 |
|---|---|
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
ethyl 7-[(E)-2-(4-chloroanilino)ethenyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19ClN4O4/c1-4-29-19(27)14-11-15-17(24(2)20(28)25(3)18(15)26)23-16(14)9-10-22-13-7-5-12(21)6-8-13/h5-11,22H,4H2,1-3H3/b10-9+ |
Clave InChI |
VDSKSYXUJCRNAW-MDZDMXLPSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N(C(=O)N2C)C)/C=C/NC3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N(C(=O)N2C)C)C=CNC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11030528.png)


![4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11030565.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11030573.png)

![N-{(E)-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide](/img/structure/B11030583.png)
![N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11030585.png)



![ethyl 4-[3-(3-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11030598.png)
![1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea](/img/structure/B11030603.png)
![2-(4-methylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11030604.png)
